molecular formula C20H21ClFNO4 B2541656 4-((1-(3-(3-chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705503-86-1

4-((1-(3-(3-chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2541656
CAS No.: 1705503-86-1
M. Wt: 393.84
InChI Key: WKWLXIXOEPTWFC-UHFFFAOYSA-N
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Description

The compound 4-((1-(3-(3-chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule of significant interest in early-stage pharmacological research. Its structure, which integrates a piperidine moiety linked to a 6-methyl-2H-pyran-2-one ring system via an ether bond, and a propanoyl chain terminating in a 3-chloro-4-fluorophenyl group, suggests potential as a key intermediate or scaffold for the development of enzyme inhibitors. The 3-chloro-4-fluorophenyl group is a common pharmacophore found in molecules active in various biochemical assays . Researchers are investigating this compound primarily in the context of medicinal chemistry, focusing on its potential to interact with purinergic receptors or other enzyme families where similar piperidine and lactone-based structures have shown activity. The specific research value lies in its utility for structure-activity relationship (SAR) studies, enabling scientists to elucidate the functional importance of each molecular region and optimize the scaffold for greater potency and selectivity. This compound is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

4-[1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO4/c1-13-10-16(12-20(25)26-13)27-15-6-8-23(9-7-15)19(24)5-3-14-2-4-18(22)17(21)11-14/h2,4,10-12,15H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWLXIXOEPTWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-(3-chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆ClFN₂O
  • Molecular Weight : 294.75 g/mol
  • CAS Number : 2322196-71-2

The compound features a pyranone core, which is known for its diverse biological activities, combined with a piperidine moiety that enhances its pharmacological profile.

Research indicates that the compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The presence of piperidine suggests potential inhibition of enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Anticancer Activity

Case studies have demonstrated that derivatives similar to this compound exhibit significant anticancer effects. For instance, compounds with a similar structure have been shown to inhibit tumor growth in various cancer cell lines, including breast and pancreatic cancer models.

Study ReferenceCell LineIC50 (µM)Mechanism
Mia PaCa-215Apoptosis induction
RKO20Cell cycle arrest

Neuroprotective Effects

The potential neuroprotective effects are attributed to the inhibition of AChE, which may help in the management of Alzheimer’s disease. Studies have shown that compounds with piperidine structures can enhance cognitive functions by preventing the breakdown of acetylcholine.

Anti-inflammatory Properties

Compounds with similar functional groups have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the compound may also be beneficial in treating inflammatory conditions.

Research Findings

A recent study highlighted the synthesis and biological evaluation of similar compounds, reporting promising results in terms of their pharmacokinetic profiles and biological activities. The findings indicated that modifications to the piperidine and pyranone moieties could enhance efficacy against specific targets.

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Insight : Halogenation and heterocyclic cores critically influence target engagement. The target compound’s chloro-fluoro-phenyl group aligns with kinase inhibitor design principles, while its pyran-2-one core differentiates it from antimicrobial nitroheterocycles .
  • Limitations: No direct activity data exists for the target compound; comparisons rely on structural analogies. Computational methods (e.g., Tanimoto scores) provide guidance but cannot replace experimental assays .

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